1-Methyl-5-(trifluoromethyl)-1H-pyrrole-2-carboxylic acid
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Overview
Description
1-Methyl-5-(trifluoromethyl)-1H-pyrrole-2-carboxylic acid is an organic compound characterized by the presence of a trifluoromethyl group attached to a pyrrole ring
Preparation Methods
Chemical Reactions Analysis
1-Methyl-5-(trifluoromethyl)-1H-pyrrole-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of corresponding alcohols.
Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Scientific Research Applications
1-Methyl-5-(trifluoromethyl)-1H-pyrrole-2-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Methyl-5-(trifluoromethyl)-1H-pyrrole-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. This property is crucial for its biological activity, as it enables the compound to reach its target sites within cells .
Comparison with Similar Compounds
1-Methyl-5-(trifluoromethyl)-1H-pyrrole-2-carboxylic acid can be compared with other similar compounds, such as:
1-Methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid: This compound shares a similar structure but has a pyrazole ring instead of a pyrrole ring.
1-Methyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid: Another similar compound with a pyrazole ring, differing in the position of the carboxylic acid group.
2-Methyl-1H-pyrrole-3-carboxylic acid: This compound lacks the trifluoromethyl group, making it less lipophilic and potentially less biologically active.
The unique presence of the trifluoromethyl group in this compound distinguishes it from these similar compounds, enhancing its chemical stability and biological activity.
Properties
IUPAC Name |
1-methyl-5-(trifluoromethyl)pyrrole-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F3NO2/c1-11-4(6(12)13)2-3-5(11)7(8,9)10/h2-3H,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWPFELYNSHMVHN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=C1C(F)(F)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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